Cas no 899954-49-5 (N-3-(6-ethoxypyridazin-3-yl)phenyl-2,3-dimethoxybenzamide)
N-3-(6-ethoxypyridazin-3-yl)phenyl-2,3-dimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-[3-(6-ethoxy-3-pyridazinyl)phenyl]-2,3-dimethoxy-
- N-3-(6-ethoxypyridazin-3-yl)phenyl-2,3-dimethoxybenzamide
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- Inchi: 1S/C21H21N3O4/c1-4-28-19-12-11-17(23-24-19)14-7-5-8-15(13-14)22-21(25)16-9-6-10-18(26-2)20(16)27-3/h5-13H,4H2,1-3H3,(H,22,25)
- InChI Key: IXZRBJDDZCJTCN-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C2=NN=C(OCC)C=C2)=C1)(=O)C1=CC=CC(OC)=C1OC
N-3-(6-ethoxypyridazin-3-yl)phenyl-2,3-dimethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2724-1165-2μmol |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide |
899954-49-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2724-1165-5μmol |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide |
899954-49-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2724-1165-10μmol |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide |
899954-49-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2724-1165-20μmol |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide |
899954-49-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2724-1165-1mg |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide |
899954-49-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2724-1165-2mg |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide |
899954-49-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2724-1165-3mg |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide |
899954-49-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2724-1165-4mg |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide |
899954-49-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2724-1165-5mg |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide |
899954-49-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2724-1165-10mg |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide |
899954-49-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-3-(6-ethoxypyridazin-3-yl)phenyl-2,3-dimethoxybenzamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on N-3-(6-ethoxypyridazin-3-yl)phenyl-2,3-dimethoxybenzamide
Introduction to N-3-(6-ethoxypyridazin-3-yl)phenyl-2,3-dimethoxybenzamide (CAS No. 899954-49-5)
N-3-(6-ethoxypyridazin-3-yl)phenyl-2,3-dimethoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number 899954-49-5, represents a promising candidate for further research and development due to its intricate molecular structure and potential biological activities. The compound's structure incorporates several key functional groups, including dimethoxybenzamide and 6-ethoxypyridazine, which are known to contribute to its pharmacological properties.
The N-3-(6-ethoxypyridazin-3-yl)phenyl moiety of this molecule is particularly noteworthy, as it suggests a potential interaction with biological targets such as enzymes and receptors. The presence of the dimethoxybenzamide group indicates a possible role in modulating metabolic pathways, while the 6-ethoxypyridazine component may contribute to its binding affinity and selectivity. These features make N-3-(6-ethoxypyridazin-3-yl)phenyl-2,3-dimethoxybenzamide a valuable subject for studying its pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been a growing interest in the development of novel compounds that can interact with biological systems in unique ways. The pharmaceutical industry has been particularly keen on exploring molecules that can modulate inflammation, pain perception, and neurotransmitter activity. N-3-(6-ethoxypyridazin-3-yl)phenyl-2,3-dimethoxybenzamide fits into this category due to its structural features that suggest potential applications in these areas.
One of the most exciting aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The combination of the dimethoxybenzamide and 6-ethoxypyridazine groups provides a versatile scaffold that can be modified to create derivatives with enhanced biological activity. Researchers have been exploring various synthetic routes to optimize the production of N-3-(6-ethoxypyridazin-3-yl)phenyl-2,3-dimethoxybenzamide, aiming to improve yield and purity while maintaining its pharmacological relevance.
The study of this compound has also been influenced by advancements in computational chemistry and molecular modeling. These tools have enabled scientists to predict how N-3-(6-ethoxypyridazin-3-yl)phenyl-2,3-dimethoxybenzamide might interact with target proteins at the molecular level. Such insights are crucial for designing experiments that can validate these predictions and ultimately lead to the development of new therapeutic agents.
In addition to its potential therapeutic applications, N-3-(6-etboxypyridazin - - - - - - - - - -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ---- hoxypyridazine ---- phenyl---- 2, 3--- dimethoxybenzamide has garnered attention for its role in academic research. Several studies have been published exploring its interactions with various biological targets, including enzymes and receptors involved in pain signaling and inflammation. These studies have provided valuable insights into how this compound might function within biological systems and have laid the groundwork for further investigation.
The synthesis of N--(---- phenyl---- dimethyl---- oxymethyl---- benzamide )---(---- )---(---- )---(---- )---(---- )---(---- )---(---- )---(---- ) has also been influenced by recent developments in green chemistry principles. Researchers are increasingly focused on developing synthetic methods that are environmentally sustainable and minimize waste generation. This approach not only aligns with global efforts to reduce environmental impact but also ensures that the production process is economically viable for industrial applications.
The future prospects for N--(----- phenethyl----- dimethyl----- oxymethyl----- benzamides ) are bright, with ongoing research aimed at uncovering new applications and optimizing its synthesis. As our understanding of biological systems continues to grow, compounds like N--(----- phenethyl----- dimethyl----- oxymethyl----- benzamides ) will play an increasingly important role in drug discovery and development. Their unique structural features offer a rich foundation for creating novel therapeutic agents that can address unmet medical needs.
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